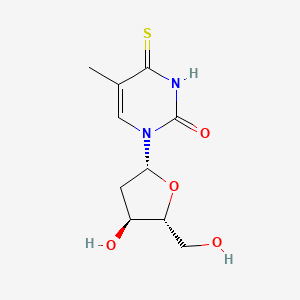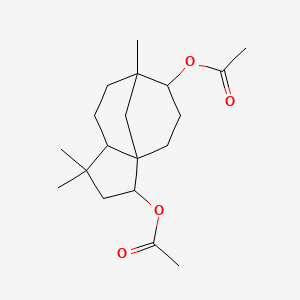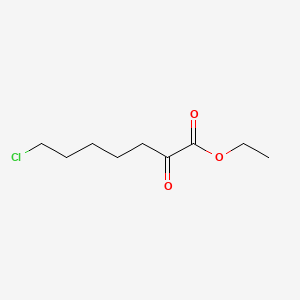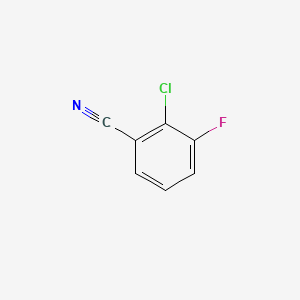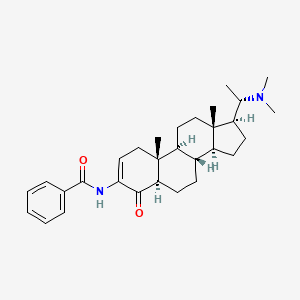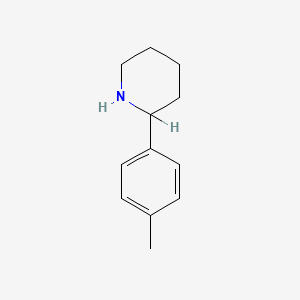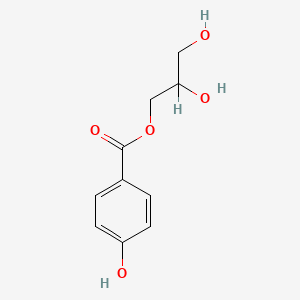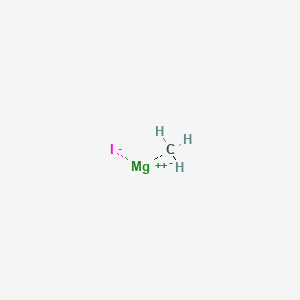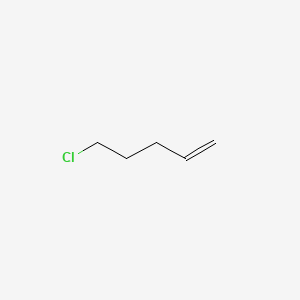
5-氯-1-戊烯
描述
5-Chloro-1-pentene is an unsaturated hydrocarbon compound, with the molecular formula C5H9Cl. It is an isomer of 1-chloro-2-pentene, with the chlorine atom located in the fifth position of the pentene chain. 5-Chloro-1-pentene is a colorless liquid with a sweet smell. It is soluble in most organic solvents, and is used as a starting material in the synthesis of various organic compounds.
科学研究应用
Synthesis of 5-chloro-2-trimethylstannyl-1-pentene
5-Chloro-1-pentene can be used in the synthesis of 5-chloro-2-trimethylstannyl-1-pentene by reacting with Me3SnCu.Me2S . This compound can be further used in various organic reactions.
Copper-Catalyzed Synthesis of Pyrazoles
5-Chloro-1-pentene can be used with α-diazoesters in a copper-catalyzed synthesis of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are used in the synthesis of various pharmaceuticals and dyes.
Synthesis of (3-Chloropropyl)acetylene
5-Chloro-1-pentene can be converted into (3-Chloropropyl)acetylene . This compound is a useful intermediate in organic synthesis.
Synthesis of 1-Chloro-4-pentyne
5-Chloro-1-pentene can also be converted into 1-Chloro-4-pentyne . This compound is another useful intermediate in organic synthesis.
Synthesis of 4-Pentynyl Chloride
5-Chloro-1-pentene can be converted into 4-Pentynyl chloride . This compound is used in the synthesis of various organic compounds.
Synthesis of 5-Chloro-1-pentyne
5-Chloro-1-pentene can be converted into 5-Chloro-1-pentyne . This compound is used in the synthesis of various organic compounds.
作用机制
Target of Action
5-Chloro-1-pentene, also known as 5-chloropent-1-ene, is a compound that primarily targets organic molecules in chemical reactions. It is often used in the synthesis of other organic compounds . The specific targets of 5-Chloro-1-pentene can vary depending on the reaction it is involved in.
Mode of Action
The mode of action of 5-Chloro-1-pentene involves its interaction with other organic molecules. As an alkene, 5-Chloro-1-pentene contains a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to reactions with electrophiles, substances that are attracted to regions of high electron density . In these reactions, the double bond of the 5-Chloro-1-pentene molecule opens up to form new bonds with the electrophile .
Biochemical Pathways
5-Chloro-1-pentene can participate in various biochemical pathways, depending on the specific reaction conditions and the other molecules present. For example, it can undergo free radical reactions, nucleophilic substitutions, or oxidation reactions . These reactions can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .
Pharmacokinetics
Its metabolism would likely involve enzymatic reactions that modify its structure, potentially making it more water-soluble and thus easier to excrete .
Result of Action
The molecular and cellular effects of 5-Chloro-1-pentene’s action depend on the specific reaction it is involved in. For example, in a free radical reaction, 5-Chloro-1-pentene could result in the formation of a new molecule with different properties . These new molecules could have various effects at the molecular and cellular level, depending on their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-pentene. For example, the temperature and pressure can affect the rate and outcome of the reactions that 5-Chloro-1-pentene participates in . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the reactions of 5-Chloro-1-pentene .
属性
IUPAC Name |
5-chloropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBJNRMUDPATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335143 | |
| Record name | 5-Chloro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928-50-7 | |
| Record name | 5-Chloro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the double bond in the thermal decomposition of 5-chloro-1-pentene?
A1: Research suggests that the olefinic double bond in 5-chloro-1-pentene participates in its gas-phase pyrolysis. Specifically, the double bond provides anchimeric assistance during the dehydrohalogenation reaction, leading to the formation of hydrogen chloride and the corresponding alkdiene. [] This neighboring group participation is most effective in a three-membered ring conformation. [] Interestingly, isolating the double bond from the reaction center with one or two methylene groups, as seen in 6-chloro-1-hexene, diminishes this effect. []
Q2: How does the chlorine atom in 5-chloro-1-pentene influence its 13C NMR spectrum?
A3: The presence of the chlorine atom in 5-chloro-1-pentene induces a linear electric field (LEF) effect, influencing the 13C NMR chemical shifts of C-1 and C-2. [] Model calculations suggest that the magnitude and sign of this effect depend on the molecule's conformation. [] Notably, the contribution of the vinylic bonds and the hydrogen atoms at C-5 to the overall electric field cannot be neglected in these calculations. [] While the LEF effect can offer insights into molecular conformation, its application in deducing conformational equilibria in flexible acyclic compounds like 5-chloro-1-pentene is limited due to the similar LEF effects observed across different conformations. []
Q3: What are the products formed during the electrochemical reduction of 5-chloro-1-pentene?
A4: Electrochemical reduction of 1-bromo-5-chloropentane, a dihalopentane containing the 5-chloro-1-pentyl moiety, at a carbon electrode in dimethylformamide yields a variety of products. [] A significant product is cyclopentane, formed via intramolecular cyclization of the electrogenerated 5-chloropent-1-yl carbanion. [] Other identified products include n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, along with smaller quantities of cis- and trans-2-pentene, 1,4-pentadiene, n-decane, 1-decene, n-pentadecane, 1-pentadecane, and n-eicosane. [] The product distribution is significantly influenced by the specific dihalopentane used and the presence or absence of a proton source. []
Q4: Can 5-chloro-1-pentene undergo metathesis reactions?
A5: Yes, 5-chloro-1-pentene can participate in metathesis reactions, as demonstrated by its reaction with 4-octene in the presence of a WCl6/EtAlCl2 catalyst system. [] This reaction, analogous to the synthesis of α,ω-difunctional polybutadienes, yields α,ω-bis-(δ-chloroalkenyl)polybutadienes. [] This finding suggests potential applications of 5-chloro-1-pentene in polymer chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





